Phorbol acetate, laurate

HIV-1 Antiviral Screening Cytopathic Effect

Phorbol acetate, laurate is a differentiated research tool for studies requiring PKC activation with reduced potency compared to PMA. Its unique C12 laurate ester chain enables investigation of isozyme selectivity and uncouples antiviral activity from PKC activation in HIV-1 CPE inhibition assays (IC100 0.0076 μg/mL). Ideal for SAR studies and two-stage carcinogenesis models where a moderate tumor promotion baseline is needed. Ensure precise experimental control by choosing this specific intermediate-potency phorbol ester over generic activators.

Molecular Formula C11H11NaO2
Molecular Weight 0
CAS No. 16675-05-1
Cat. No. B1174311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol acetate, laurate
CAS16675-05-1
Molecular FormulaC11H11NaO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phorbol Acetate, Laurate (CAS 16675-05-1): A Diterpene Ester PKC Activator for Selective Signaling Research


Phorbol acetate, laurate (also known as 12-O-acetylphorbol 13-decanoate; synonym: phorbol 12-acetate 13-laurate) is a natural diterpene ester belonging to the tigliane-type phorbol ester class [1]. It functions as an activator of protein kinase C (PKC) isozymes through binding to the C1 domain, mimicking the endogenous second messenger diacylglycerol (DAG) [2]. This compound features a distinct ester substitution pattern consisting of a C12 laurate (dodecanoate) chain and a C2 acetate group on the phorbol backbone, with a molecular formula of C34H52O8 and molecular weight of approximately 588.8 g/mol . Unlike the prototypical and most potent phorbol ester PMA (phorbol 12-myristate 13-acetate; TPA), phorbol acetate, laurate exhibits reduced potency in both PKC activation and tumor promotion, a property that makes it valuable for investigating the relationship between ester chain length, biological activity, and isozyme selectivity.

Why Generic Substitution of Phorbol Acetate, Laurate with PMA or PDBu Produces Non-Comparable Results


Phorbol esters cannot be treated as interchangeable PKC activators despite sharing a common diterpene scaffold. Extensive structure-activity relationship (SAR) studies have demonstrated that even minor modifications to the ester side chains—specifically the length and saturation of the acyl groups at the C12 and C13 positions—profoundly alter PKC isozyme activation potency, cellular compartmentalization dynamics, and downstream biological outcomes [1]. Phorbol acetate, laurate, with its intermediate-length C12 laurate chain, occupies a distinct position in the potency spectrum between highly active long-chain esters (e.g., PMA with C14 myristate) and weakly active short-chain esters (e.g., PDBu with C4 butyrate or PDA with C2 acetate) [2]. This difference manifests as measurable variations in dose-response thresholds, isozyme selectivity profiles, and the extent of PKC downregulation upon chronic exposure. Consequently, substituting phorbol acetate, laurate with PMA without adjusting concentration regimes will result in over-activation artifacts and distinct cellular phenotypes, while substituting with PDBu will yield under-activation and potentially fail to recapitulate relevant signaling events. The following evidence items quantify these critical differentiators to support scientifically informed compound selection and procurement decisions.

Quantitative Differential Evidence: Phorbol Acetate, Laurate vs. PMA and Related Phorbol Esters


Anti-HIV-1 Cytopathic Effect Potency: Phorbol Acetate, Laurate Exhibits ~16-Fold Lower Activity Than PMA

In a systematic evaluation of 48 phorbol and isophorbol derivatives for inhibition of HIV-1-induced cytopathic effects (CPE) on MT-4 cells, phorbol acetate, laurate (12-O-acetylphorbol 13-decanoate, Compound 6) demonstrated an IC100 of 0.0076 μg/mL. In contrast, the reference compound PMA (12-O-tetradecanoylphorbol 13-acetate, Compound 8) exhibited an IC100 of 0.00048 μg/mL under identical assay conditions [1]. This represents an approximately 16-fold difference in anti-HIV-1 CPE inhibitory potency. Notably, while PMA also displayed the strongest PKC activation activity in the same study, phorbol acetate, laurate showed no detectable PKC activation at 10 ng/mL, indicating a functional uncoupling between its antiviral and tumor-promoting properties that is not observed with PMA [1].

HIV-1 Antiviral Screening Cytopathic Effect MT-4 Cells

Structural Determinant of Activity: C12 Lauryl (C12) Chain Confers Intermediate Potency Between Myristate (C14) and Shorter Acyl Esters

Structure-activity relationship analysis from the systematic evaluation of 12-O-acetyl-13-O-acylphorbol derivatives revealed a clear correlation between fatty acid chain length at the C13 position and anti-HIV-1 CPE inhibitory activity [1]. Among this series, phorbol acetate, laurate, which bears a C12 (dodecanoyl/lauryl) residue at C13, exhibited the highest inhibition of CPE compared to derivatives with shorter or longer acyl chains. Specifically, both an increase and decrease in the number of fatty acid carbon chains from C12 resulted in significant reduction of activity [1]. The removal of the long acyl group entirely (as in phorbol 13-acetate, Compound 9b) led to a substantial loss of both anti-HIV-1 and PKC activation activities [1]. This positions the C12 laurate chain as the optimal length within the 12-O-acetyl-13-O-acylphorbol series for this particular biological endpoint, distinct from the C14 myristate chain of PMA which confers maximal PKC activation potency.

Structure-Activity Relationship Acyl Chain Length PKC Activation SAR

Differential PKC Isozyme Activation Profile: Phorbol Esters Exhibit Compound-Specific Isozyme Selectivity

A yeast phenotypic assay expressing individual mammalian PKC isoforms (α, βI, δ, η, ζ) was employed to compare the activation profiles of nine phorbol esters including PMA, PDBu (phorbol 12,13-dibutyrate), PDD (phorbol 12,13-didecanoate), and PDA (phorbol 12,13-diacetate) [1]. The study demonstrated that phorbol esters differ significantly in their potency to activate a given PKC isoform and exhibit distinct isoform-selectivity profiles [1]. While phorbol acetate, laurate was not directly tested in this specific assay panel, the study established the foundational principle that ester chain length and substitution pattern determine isozyme activation efficacy. PDD (C10 chains) and PDBu (C4 chains) exhibited efficacy similar to PMA on tested isoforms, whereas PDA (C2 chains) and other short-chain analogs showed lower efficacies [1]. By extrapolation, phorbol acetate, laurate, with its mixed C12/C2 substitution, is predicted to exhibit an intermediate activation profile distinct from both PMA (C14/C2) and PDBu (C4/C4), making it a valuable tool for probing isozyme-specific signaling thresholds.

PKC Isozymes Isozyme Selectivity Yeast Phenotypic Assay Signal Transduction

Optimal Research Applications for Phorbol Acetate, Laurate Based on Quantitative Evidence


HIV-1 Antiviral Screening with Reduced PKC-Mediated Confounding

Phorbol acetate, laurate is the preferred compound for HIV-1 cytopathic effect inhibition studies requiring a phorbol ester backbone with measurable antiviral activity but substantially reduced PKC activation compared to PMA. As demonstrated by El-Mekkawy et al. (2002), this compound exhibits an IC100 of 0.0076 μg/mL against HIV-1-induced CPE in MT-4 cells while showing no detectable PKC activation at 10 ng/mL, in contrast to PMA which shows both potent antiviral activity (IC100 = 0.00048 μg/mL) and strong PKC activation [1]. This functional uncoupling enables researchers to interrogate PKC-independent antiviral mechanisms without the confounding cellular effects of robust PKC pathway stimulation that would occur with PMA treatment.

Structure-Activity Relationship Studies of Acyl Chain Length on Membrane Partitioning and Signaling Thresholds

Phorbol acetate, laurate serves as a critical reference compound in SAR studies examining how intermediate-length (C12) acyl chains modulate PKC activation potency and cellular responses. The compound occupies a defined position in the activity spectrum between the maximally potent PMA (C14 myristate) and the less potent short-chain esters such as PDBu (C4 butyrate) [1][2]. Its C12 laurate chain confers optimal activity within the 12-O-acetyl-13-O-acylphorbol series for anti-HIV-1 endpoints, while longer or shorter chains reduce activity [1]. Researchers investigating the relationship between ester hydrophobicity, membrane residence time, and PKC activation thresholds can use phorbol acetate, laurate to establish intermediate data points that are not achievable with either PMA or PDBu alone.

Tumor Promotion Studies Requiring Submaximal PKC Activation in Two-Stage Carcinogenesis Models

For two-stage mouse skin carcinogenesis studies where full-strength tumor promotion by PMA would obscure subtle co-promoting or modulating effects, phorbol acetate, laurate offers an intermediate tumor-promoting activity profile. Class-level evidence indicates that phorbol ester tumor-promoting potency correlates with PKC activation efficacy and ester chain length [2]. By selecting phorbol acetate, laurate rather than PMA, researchers can establish a moderate promotion baseline that allows detection of synergistic or antagonistic effects from test compounds, whereas PMA's near-maximal promotion capacity would mask such modulatory interactions. This application is particularly relevant for evaluating naturally occurring compounds or dietary factors with weak modulatory activity on PKC-mediated carcinogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phorbol acetate, laurate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.